REACTION_CXSMILES
|
C1(C[O:8][C:9]2[C:19]3[O:18][CH2:17][CH2:16][N:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:14][C:13]=3[CH:12]=[CH:11][CH:10]=2)C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[C:19]2[O:18][CH2:17][CH2:16][N:15]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:14][C:13]=2[CH:12]=[CH:11][CH:10]=1
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Name
|
1,1-dimethylethyl 9-[(phenylmethyl)oxy]-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxylate
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Quantity
|
8.25 g
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)COC1=CC=CC=2CN(CCOC21)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
|
0.825 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2CN(CCOC21)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |